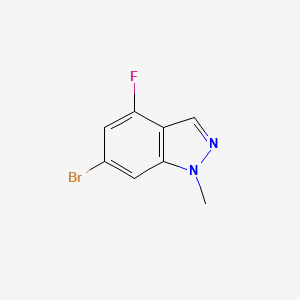

6-Bromo-4-Fluoro-1-metil-1H-indazol

Descripción general

Descripción

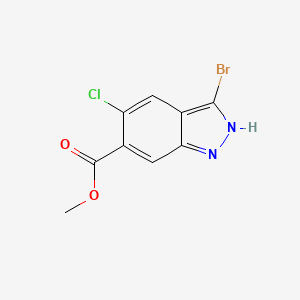

6-Bromo-4-Fluoro-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1358574-94-3 . It has a molecular weight of 229.05 . The IUPAC name for this compound is 6-bromo-4-fluoro-1-methyl-1H-indazole .

Molecular Structure Analysis

The Inchi Code for 6-Bromo-4-Fluoro-1-methyl-1H-indazole is 1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The storage temperature for 6-Bromo-4-Fluoro-1-methyl-1H-indazole is 2-8°C .Aplicaciones Científicas De Investigación

Investigación en el tratamiento del cáncer

Este compuesto se utiliza en la síntesis de moléculas como Abemaciclib, que es un inhibidor de la cinasa utilizado para tratar ciertos tipos de cáncer de mama. Es particularmente eficaz para pacientes que han progresado después de la terapia hormonal y la quimioterapia .

Inhibidores de la PI3 Kinasa

Sirve como precursor en la preparación de inhibidores de la PI3 kinasa. Estos inhibidores juegan un papel crucial en varias funciones celulares y se están investigando por su potencial para tratar enfermedades causadas por la desregulación de la actividad de la PI3 kinasa, como el cáncer .

Investigación antiviral

Los derivados de indazol, incluido el 6-Bromo-4-Fluoro-1-metil-1H-indazol, se han estudiado por su posible uso en inhibidores de la proteasa del VIH, que son esenciales para el manejo y el tratamiento del VIH/SIDA .

Trastornos neurológicos

La investigación también ha explorado el uso de compuestos de indazol en la creación de antagonistas de los receptores de serotonina e inhibidores de la acetilcolinesterasa, que pueden ser significativos en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer .

Investigación de enfermedades metabólicas

Estos compuestos se han investigado por su función como inhibidores de la aldosa reductasa, lo que podría ser beneficioso para tratar las complicaciones que surgen de la diabetes y otras enfermedades metabólicas .

Desarrollo de metodología sintética

Se han resumido los enfoques sintéticos recientes para los indazoles, incluido este compuesto, destacando nuevas estrategias como las reacciones catalizadas por metales de transición y las reacciones de ciclación reductiva. Estas metodologías son cruciales para avanzar en la investigación en química medicinal .

Safety and Hazards

Direcciones Futuras

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthesis methods and exploring the diverse biological activities of these compounds.

Mecanismo De Acción

Target of Action

It has been used in the preparation of pi3 kinase inhibitors , suggesting that it may interact with PI3 kinases, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Biochemical Pathways

As a potential PI3 kinase inhibitor, 6-Bromo-4-Fluoro-1-methyl-1H-indazole would affect the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including metabolism, growth, proliferation, and survival. By inhibiting PI3K, the compound could prevent the activation of AKT, a serine/threonine-specific protein kinase, and mTOR, a central regulator of cell growth and proliferation. This could lead to reduced cell growth and proliferation, particularly in cancer cells where this pathway is often overactive.

Análisis Bioquímico

Biochemical Properties

6-Bromo-4-Fluoro-1-methyl-1H-indazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histone deacetylase inhibitors, which are crucial in regulating gene expression by modifying chromatin structure . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.

Cellular Effects

The effects of 6-Bromo-4-Fluoro-1-methyl-1H-indazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can impact metabolic pathways by interacting with key enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 6-Bromo-4-Fluoro-1-methyl-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by occupying the active site or inducing conformational changes that reduce enzyme efficiency . Furthermore, it can influence gene expression by interacting with transcription factors or epigenetic modifiers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-4-Fluoro-1-methyl-1H-indazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Bromo-4-Fluoro-1-methyl-1H-indazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, indicating a dosage-dependent response.

Metabolic Pathways

6-Bromo-4-Fluoro-1-methyl-1H-indazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, it can affect the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 6-Bromo-4-Fluoro-1-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of 6-Bromo-4-Fluoro-1-methyl-1H-indazole is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with chromatin and influences gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.

Propiedades

IUPAC Name |

6-bromo-4-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYZGEXFMJWTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

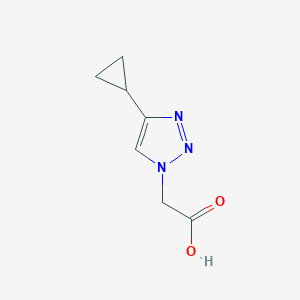

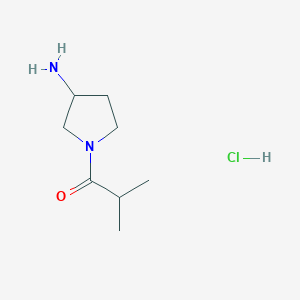

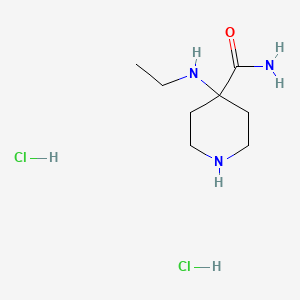

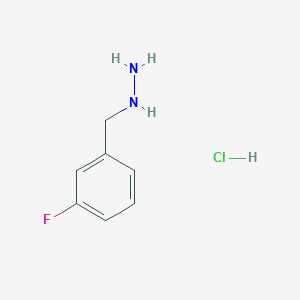

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride](/img/structure/B1378257.png)

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)

![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)